Cas no 898761-25-6 (3'-Bromo-3-(4-bromophenyl)propiophenone)

3'-Bromo-3-(4-bromophenyl)propiophenone 化学的及び物理的性質
名前と識別子
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- 3'-bromo-3-(4-bromophenyl)propiophenone
- 1-(3-bromophenyl)-3-(4-bromophenyl)propan-1-one
- 3'-Bromo-3-(4-bromophenyl)propiophenone
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- インチ: 1S/C15H12Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
- InChIKey: WAZXRZVOMNGRFV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCC(C1C=CC=C(C=1)Br)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 272
- トポロジー分子極性表面積: 17.1
3'-Bromo-3-(4-bromophenyl)propiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206109-2g |
3'-bromo-3-(4-bromophenyl)propiophenone |
898761-25-6 | 97% | 2g |
£1013.00 | 2022-03-01 | |
TRC | B099535-500mg |
3'-Bromo-3-(4-bromophenyl)propiophenone |
898761-25-6 | 500mg |
$ 735.00 | 2022-06-07 | ||
TRC | B099535-250mg |
3'-Bromo-3-(4-bromophenyl)propiophenone |
898761-25-6 | 250mg |
$ 440.00 | 2022-06-07 | ||
Fluorochem | 206109-1g |
3'-bromo-3-(4-bromophenyl)propiophenone |
898761-25-6 | 97% | 1g |
£540.00 | 2022-03-01 | |
Fluorochem | 206109-5g |
3'-bromo-3-(4-bromophenyl)propiophenone |
898761-25-6 | 97% | 5g |
£2025.00 | 2022-03-01 |
3'-Bromo-3-(4-bromophenyl)propiophenone 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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8. Book reviews
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3'-Bromo-3-(4-bromophenyl)propiophenoneに関する追加情報
Introduction to 3'-Bromo-3-(4-bromophenyl)propiophenone (CAS No. 898761-25-6)
3'-Bromo-3-(4-bromophenyl)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898761-25-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring and a propiophenone core, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The propiophenone moiety, characterized by its β-keto ester structure, is known for its reactivity in various chemical transformations. These include condensation reactions, Michael additions, and enolate-mediated processes, which are pivotal in constructing intricate molecular frameworks. The presence of bromine substituents at the 3' and 4' positions enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This dual functionality makes 3'-Bromo-3-(4-bromophenyl)propiophenone a strategic building block for synthetic chemists.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The brominated aromatic compounds, including 3'-Bromo-3-(4-bromophenyl)propiophenone, have been extensively explored for their potential as pharmacological tools. For instance, studies have demonstrated the utility of such molecules in modulating enzyme activity and disrupting protein-protein interactions. The structural motif of this compound is particularly relevant in designing ligands that interact with specific binding pockets on target proteins.
One notable area of research involves the application of 3'-Bromo-3-(4-bromophenyl)propiophenone in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the bromine atoms and the electrophilic nature of the propiophenone group, researchers have synthesized derivatives that exhibit potent inhibitory effects on various kinases. These derivatives have shown promise in preclinical studies, highlighting the potential of 3'-Bromo-3-(4-bromophenyl)propiophenone as a lead compound for further drug development.
The synthesis of 3'-Bromo-3-(4-bromophenyl)propiophenone itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences involving bromination and condensation reactions. However, recent advancements have enabled more efficient synthetic routes, often employing palladium-catalyzed cross-coupling reactions to construct the desired aromatic framework. These improvements not only enhance yield but also reduce the environmental impact by minimizing waste and optimizing reaction conditions.
The role of computational chemistry in studying 3'-Bromo-3-(4-bromophenyl)propiophenone cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments, aiding in the design of experiments and optimization of synthetic protocols. Additionally, computational studies have been instrumental in understanding its interaction with biological targets at a molecular level. This knowledge is crucial for rational drug design, ensuring that compounds like 3'-Bromo-3-(4-bromophenyl)propiophenone are optimized for efficacy and selectivity.
In conclusion, 3'-Bromo-3-(4-bromophenyl)propiophenone (CAS No. 898761-25-6) represents a fascinating compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in the chemical community.
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